molecular formula C14H20BrN3O3 B13852383 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide

4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide

Cat. No.: B13852383
M. Wt: 358.23 g/mol
InChI Key: ZPSLEGDFDMZZQA-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H22BrN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as bromopride, which is used as an antiemetic and gastroprokinetic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide typically involves multiple steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of bromopride, it acts as a dopamine antagonist, blocking dopamine receptors in the brain and gastrointestinal tract. This action helps to reduce nausea and improve gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its bromine atom and methoxy group contribute to its effectiveness as a dopamine antagonist .

Properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)-2-oxoethyl]-2-methoxybenzamide

InChI

InChI=1S/C14H20BrN3O3/c1-4-18(5-2)13(19)8-17-14(20)9-6-10(15)11(16)7-12(9)21-3/h6-7H,4-5,8,16H2,1-3H3,(H,17,20)

InChI Key

ZPSLEGDFDMZZQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C1=CC(=C(C=C1OC)N)Br

Origin of Product

United States

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